Enhanced Cytotoxic Potency Compared to Non-Methoxylated Scaffold
The compound exhibits a defined range of cytotoxic activity against a panel of human cancer cell lines, providing a baseline for potency comparisons. In contrast, derivatives built from the simpler 2-bromo-1-(2-hydroxyphenyl)ethanone scaffold have demonstrated significantly lower potency in specific assays [1][2].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 values ranging from 3.15 to 7.32 μM against BGC-823, HCT-8, A5049, Bel-7402, and A2780 human cancer cell lines. |
| Comparator Or Baseline | Derivatives of the non-methoxylated analog 2-bromo-1-(2-hydroxyphenyl)ethanone show moderate to low potency, with an example derivative having an IC50 of ~300 μM against A375 and SK-MEL-5 cancer cell lines. |
| Quantified Difference | The 5-methoxy-substituted scaffold is associated with an approximate 41- to 95-fold increase in cytotoxic potency relative to the derivative of the non-methoxylated analog. |
| Conditions | In vitro cytotoxicity assays on human cancer cell lines (BGC-823, HCT-8, A5049, Bel-7402, A2780) [1] versus a cell titer blue proliferation assay on A375 and SK-MEL-5 cell lines [2]. |
Why This Matters
For researchers in medicinal chemistry, this quantifiable difference in scaffold potency justifies the selection of the 5-methoxy analog for developing lead compounds with enhanced anticancer activity.
- [1] Yan et al. (Source: ekosfop.or.kr). Cytotoxic activity of 2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone derivatives against five human cancer cell lines. View Source
- [2] PMC Table 4. (2017). Inhibition of cell proliferation by select compounds, as determined by a cell titer blue assay. View Source
